2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

説明

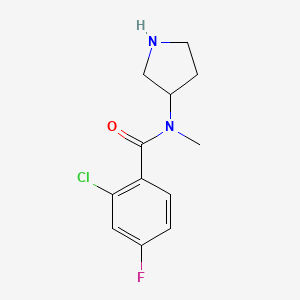

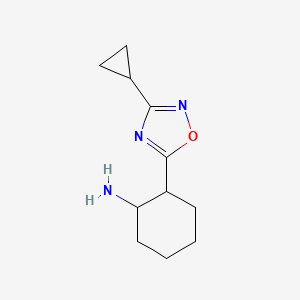

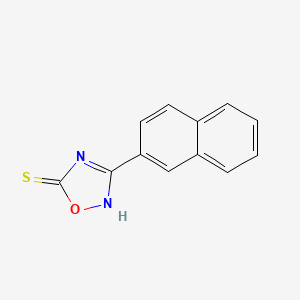

“2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine” is a compound that features a 1,2,4-oxadiazole ring, a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole ring is often found in compounds with various therapeutic focuses .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .

Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

科学的研究の応用

Anti-Infective Agents

The 1,2,4-oxadiazole moiety, which is part of the compound’s structure, has been extensively studied for its potential as an anti-infective agent. Research indicates that diversely substituted 1,2,4-oxadiazoles exhibit significant anti-bacterial, anti-viral, and anti-leishmanial activities. These compounds have been synthesized with the intention of overcoming the resistance that microorganisms have developed against current treatment regimens .

Drug Discovery

In drug discovery, the nitrogen- and oxygen-containing scaffolds like 1,2,4-oxadiazoles are of particular interest due to their versatility. The compound could be used to create new chemical entities that act against resistant microorganisms, addressing the urgent need for novel therapeutic agents .

Molecular Docking Studies

The compound’s structure allows for its use in molecular docking studies to predict the interaction with biological targets. For instance, 1,2,4-oxadiazoles have been studied for their interaction with Trypanosoma cruzi cysteine protease cruzain, which is a promising target for the mode of action against Chagas disease .

Synthesis of Bioactive Molecules

The synthesis of bioactive molecules often involves the creation of complex structures that include 1,2,4-oxadiazole rings. The compound could serve as a precursor or intermediate in the synthesis of such molecules, which have a wide range of pharmacological activities .

Agriculture

1,2,4-Oxadiazoles have been identified as having potential applications in agriculture. They can act as plant protection agents with herbicidal, insecticidal, and fungicidal activity. The compound could be explored for its efficacy in protecting crops from various pathogens and pests .

Conducting Systems

The 1,2-diazole fragment present in the molecule acts as an electron-withdrawing group, which is widely used in various types of conducting systems. This property could be harnessed to increase the quantum yield of fluorescence and improve the stability of molecules in applications such as organic light-emitting diodes (OLEDs) .

Antineoplastic and Anticancer Properties

Compounds containing the 1,2,4-oxadiazole ring have shown promise in the treatment of cancer. Their potential antineoplastic and anticancer properties make them valuable candidates for further research and development in oncology .

Analgesic and Anti-inflammatory Applications

The analgesic and anti-inflammatory properties of 1,2,4-oxadiazole derivatives have been documented. This suggests that the compound could be investigated for its potential use in managing pain and inflammation, possibly leading to the development of new pain relievers .

作用機序

Chemical Structure

The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The cyclopropyl group and cyclohexylamine group could potentially influence the compound’s interactions with its targets.

Potential Targets and Mode of Action

For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

将来の方向性

特性

IUPAC Name |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c12-9-4-2-1-3-8(9)11-13-10(14-15-11)7-5-6-7/h7-9H,1-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHZGHIYBCXHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

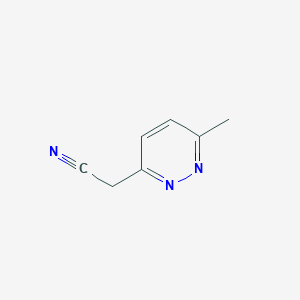

C1CCC(C(C1)C2=NC(=NO2)C3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428873.png)

![1-[(4-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1428878.png)

![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428879.png)

![5-Oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1428881.png)

![4-[(4-Methylpyrimidin-2-yl)oxy]aniline](/img/structure/B1428885.png)